1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+
Overview
Description
Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ typically involves multiple steps starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) is commonly used for reducing the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group yields the corresponding alcohol .
Scientific Research Applications
Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is unique due to the presence of both the indole and piperazine rings in its structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications. The indole ring provides a scaffold for interactions with biological targets, while the piperazine ring enhances solubility and binding affinity .
Properties
IUPAC Name |
tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHLITOKKNOWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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